molecular formula C37H46NNaO12 B028510 Rifamycin-Natrium CAS No. 14897-39-3

Rifamycin-Natrium

Katalognummer: B028510
CAS-Nummer: 14897-39-3
Molekulargewicht: 719.7 g/mol
InChI-Schlüssel: YVOFSHPIJOYKSH-CTRMUPKMSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rifamycin-Natrium ist ein Breitbandantibiotikum, das zur Klasse der Rifamycin-Antibiotika gehörtThis compound wird hauptsächlich zur Behandlung bakterieller Infektionen eingesetzt, darunter Tuberkulose, Lepra und Reisedurchfall .

Wissenschaftliche Forschungsanwendungen

Rifamycin Sodium has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Rifamycin sodium primarily targets the DNA-dependent RNA polymerase of prokaryotes . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from a DNA template.

Mode of Action

Rifamycin sodium interacts with its target by strongly binding to the DNA-dependent RNA polymerase . This binding inhibits the initiation phase of RNA synthesis, essentially blocking the elongation of the RNA . This interaction results in the suppression of bacterial protein synthesis, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by rifamycin sodium is the RNA synthesis pathway . By inhibiting the DNA-dependent RNA polymerase, rifamycin sodium disrupts the transcription process, preventing the formation of mRNA. This disruption halts protein synthesis, affecting downstream cellular functions and growth of the bacteria .

Pharmacokinetics

Rifamycin sodium exhibits unique pharmacokinetic properties. With repeated dosing, rifamycins induce their own clearance through the liver (autoinduction) via their effects on metabolizing enzymes . This leads to a decrease in rifamycin exposure during the first 6 –14 days of oral administration . Rifampicin and rifabutin are about 80% protein bound to albumin (rifapentine is >95% protein bound) and distribution occurs intra- and extracellularly due to their polar nature with 60 –90% excretion in feces and urine .

Result of Action

The result of rifamycin sodium’s action is the bactericidal activity against many Gram-positive and Gram-negative bacteria . By inhibiting RNA synthesis, the bacteria are unable to produce essential proteins, leading to their death .

Action Environment

The action of rifamycin sodium can be influenced by various environmental factors. For instance, the absorption of rifamycin sodium is variably affected by food; the maximal concentration of rifampicin is decreased by food, whereas rifapentine absorption is increased in the presence of food . Furthermore, the efficacy of rifamycin sodium can be affected by the presence of drug-resistant bacteria .

Biochemische Analyse

Biochemical Properties

Rifamycin Sodium exhibits bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase (RNAP) . This inhibition disrupts the synthesis of RNA in microorganisms, thereby affecting their growth and reproduction .

Cellular Effects

Rifamycin Sodium’s primary cellular effect is the inhibition of RNA synthesis, which disrupts the normal functioning of bacterial cells . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Rifamycin Sodium involves its binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, inhibiting bacterial RNA synthesis . This prevents the bacteria from producing essential proteins, leading to their death .

Temporal Effects in Laboratory Settings

The effects of Rifamycin Sodium can change over time in laboratory settings. For instance, resistance to rifamycins may develop rapidly as a one-step process . Therefore, they are often administered in combination with other antimicrobials .

Dosage Effects in Animal Models

In animal models, the effects of Rifamycin Sodium can vary with different dosages . The dosage for rifampin, a derivative of Rifamycin Sodium, is 5–10 mg/kg, administered orally every 12 to 24 hours in horses and every 24 hours in dogs and cats .

Metabolic Pathways

Rifamycin Sodium is involved in several metabolic pathways. It is primarily excreted in bile and to a lesser degree in urine . Enterohepatic cycling of the parent drug and its main metabolite commonly occurs .

Transport and Distribution

Rifamycin Sodium is transported and distributed within cells and tissues due to its high lipid solubility . It is widely distributed in body tissues and fluids .

Subcellular Localization

Given its mechanism of action, it can be inferred that it interacts with the bacterial DNA-dependent RNA polymerase, which is located in the cytoplasm of the bacterial cell .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Rifamycin-Natrium kann durch eine Reihe von chemischen Reaktionen, ausgehend von Rifamycin B, synthetisiert werden. Der Prozess umfasst die folgenden Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst die folgenden Schritte:

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Rifamycin SV, Rifampicin, Rifabutin und Rifapentin .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine antibakterielle Wirkung aus, indem es die bakterielle DNA-abhängige RNA-Polymerase hemmt. Diese Hemmung verhindert die Synthese von RNA, wodurch das Bakterienwachstum und die -replikation gestoppt werden. Das primäre molekulare Ziel von this compound ist die Beta-Untereinheit der bakteriellen RNA-Polymerase .

Analyse Chemischer Reaktionen

Types of Reactions

Rifamycin Sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include rifamycin SV, rifampicin, rifabutin, and rifapentine .

Vergleich Mit ähnlichen Verbindungen

Rifamycin-Natrium gehört zur Rifamycin-Familie, zu der auch mehrere ähnliche Verbindungen gehören:

    Rifampicin: Wird hauptsächlich zur Behandlung von Tuberkulose und Lepra eingesetzt.

    Rifabutin: Wird zur Behandlung von Mycobacterium avium complex-Infektionen eingesetzt.

    Rifapentin: Wird in Kombination mit anderen Antibiotika zur Behandlung von Tuberkulose eingesetzt.

    Rifaximin: Wird zur Behandlung von Reisedurchfall und Reizdarmsyndrom eingesetzt

Einzigartigkeit

This compound ist einzigartig aufgrund seiner breiten antibakteriellen Wirksamkeit und seiner Fähigkeit, die bakterielle RNA-Polymerase zu hemmen. Es ist besonders wirksam gegen grampositive Bakterien und bestimmte gramnegative Bakterien .

Biologische Aktivität

Rifamycin sodium, a member of the ansamycin class of antibiotics, is primarily known for its potent antibacterial properties, particularly against Mycobacterium tuberculosis and various Gram-positive and some Gram-negative bacteria. Its mechanism of action involves the inhibition of RNA synthesis by binding to the beta subunit of bacterial DNA-dependent RNA polymerase. This article delves into the biological activity of rifamycin sodium, highlighting its pharmacological effects, case studies, and relevant research findings.

Rifamycin sodium exerts its antibacterial effects by targeting the bacterial RNA polymerase, effectively blocking transcription. The compound binds strongly to the enzyme's beta subunit, inhibiting the initiation phase of RNA synthesis. This binding is significantly more effective in prokaryotic cells compared to eukaryotic cells, making rifamycin sodium a selective antibiotic with minimal effects on human cells .

The structural components of rifamycin sodium facilitate its interaction with RNA polymerase, where stacking interactions between its naphthalene ring and the aromatic moiety of the polymerase are crucial for binding. The presence of zinc in the polymerase enhances this interaction through coordination with phenolic -OH groups in rifamycin .

Pharmacokinetics

Rifamycin sodium has unique pharmacokinetic properties that influence its clinical application:

  • Absorption : It has poor oral bioavailability (<0.1%), necessitating specialized formulations like MMX® (AEMCOLO), which allow targeted release in the distal small intestine and colon .
  • Distribution : The volume of distribution is approximately 101.8 L after a 250 mg dose, indicating extensive tissue distribution .
  • Metabolism : Primarily metabolized in the liver to a 25-deacetyl metabolite .
  • Elimination : About 90% of an administered dose is eliminated through feces within 72 hours, with negligible urinary excretion .

Biological Activity Spectrum

Rifamycin sodium displays a broad spectrum of activity:

  • Gram-positive Bacteria : Highly effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative Bacteria : Some activity against Escherichia coli and Enterobacteriaceae, although generally less effective than against Gram-positive strains.
  • Mycobacteria : Particularly effective against Mycobacterium tuberculosis, making it a cornerstone in tuberculosis treatment regimens.

Minimum Inhibitory Concentrations (MICs)

The efficacy of rifamycin sodium can be quantified by its MIC values against various pathogens:

PathogenMIC₅₀ (µg/ml)Notes
Staphylococcus aureus0.25 - 2Effective against methicillin-resistant strains
Streptococcus pneumoniae0.5 - 4Variable susceptibility
Escherichia coli32 - 128Resistance observed in some strains
Mycobacterium tuberculosis<0.01Highly effective
Clostridium difficile≤0.03Superior activity compared to vancomycin

Clinical Case Studies

Several studies have investigated the clinical effectiveness of rifamycin sodium:

  • Treatment of Traveler's Diarrhea : A double-blind study demonstrated that rifamycin SV MMX® significantly reduced symptoms in patients suffering from travel-related gastrointestinal infections caused by non-invasive E. coli strains .
  • Tuberculosis Management : In a cohort study involving multi-drug resistant tuberculosis patients, rifamycin was found to enhance treatment outcomes when included in combination therapy regimens .
  • C. difficile Infections : A clinical trial indicated that rifamycin sodium had superior efficacy against C. difficile compared to standard treatments like metronidazole and vancomycin, particularly for recurrent infections .

Adverse Effects

While generally well-tolerated, rifamycin sodium can cause some adverse effects:

  • Gastrointestinal disturbances (nausea, diarrhea)
  • Hepatotoxicity (elevated liver enzymes)
  • Allergic reactions (rash)

Monitoring liver function is recommended during prolonged use due to potential hepatotoxicity.

Eigenschaften

CAS-Nummer

14897-39-3

Molekularformel

C37H46NNaO12

Molekulargewicht

719.7 g/mol

IUPAC-Name

sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate

InChI

InChI=1S/C37H47NO12.Na/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);/q;+1/p-1/b11-10+,14-13+,17-12+;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;/m0./s1

InChI-Schlüssel

YVOFSHPIJOYKSH-CTRMUPKMSA-M

Isomerische SMILES

C[C@H]1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])\C.[Na+]

Kanonische SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])C.[Na+]

Aussehen

Assay:≥98%A crystalline solid

Key on ui other cas no.

15105-92-7
14897-39-3

Piktogramme

Irritant

Verwandte CAS-Nummern

6998-60-3 (Parent)

Synonyme

5,6,9,17,19,21-Hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-1,11(2H)-dione 21-Acetate Sodium Salt;  Rifamastene;  Rifocin;  Tuborin; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rifamycin sodium
Reactant of Route 2
Rifamycin sodium
Reactant of Route 3
Rifamycin sodium
Reactant of Route 4
Rifamycin sodium
Reactant of Route 5
Rifamycin sodium
Reactant of Route 6
Rifamycin sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.